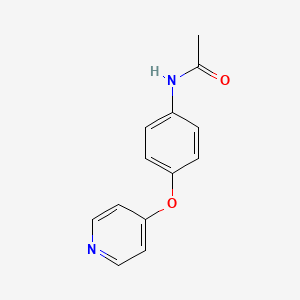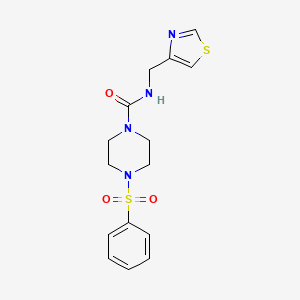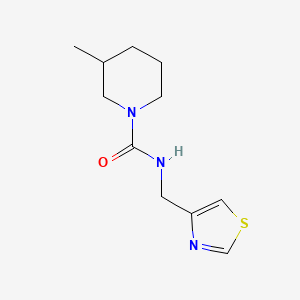
N-(4-pyridin-4-yloxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-pyridin-4-yloxyphenyl)acetamide, commonly known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.3 g/mol.
Wirkmechanismus
The exact mechanism of action of PPA is not fully understood, but it is believed to act through the modulation of certain signaling pathways in the body. PPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PPA has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
PPA has been shown to exhibit a wide range of biochemical and physiological effects. PPA has been found to reduce inflammation and pain in animal models of inflammation and pain. PPA has also been shown to possess anticonvulsant properties and can protect against neuronal damage in animal models of epilepsy. PPA has been shown to modulate the activity of certain neurotransmitter systems, including the GABA and glutamate systems.
Vorteile Und Einschränkungen Für Laborexperimente
PPA has several advantages for use in lab experiments. PPA is a relatively inexpensive compound that is easy to synthesize and purify. PPA has also been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, PPA has some limitations for use in lab experiments. PPA has poor aqueous solubility, which can limit its use in certain experimental setups. PPA also has a relatively short half-life in the body, which can limit its usefulness in certain in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on PPA. One area of research is the development of more potent and selective PPA analogs that can be used as therapeutic agents for various diseases. Another area of research is the elucidation of the exact mechanism of action of PPA, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of PPA in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, PPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPA has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPA has also been shown to possess neuroprotective properties and can modulate the activity of certain neurotransmitter systems. While there are some limitations to its use in lab experiments, PPA has several advantages and holds promise for future research and therapeutic development.
Synthesemethoden
PPA can be synthesized by the reaction of 4-bromophenol and 4-pyridinecarboxylic acid in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The reaction yields PPA as a white crystalline solid with a yield of up to 85%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
PPA has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. PPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPA has also been shown to possess neuroprotective properties and can modulate the activity of certain neurotransmitter systems.
Eigenschaften
IUPAC Name |
N-(4-pyridin-4-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)15-11-2-4-12(5-3-11)17-13-6-8-14-9-7-13/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHYHSPEBRZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)


![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)

![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)

![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)
